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molecular formula C21H17BrN2O5 B8799419 6-amino-8-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No. B8799419
M. Wt: 457.3 g/mol
InChI Key: OUSQIRTYEYYEHZ-UHFFFAOYSA-N
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Patent
US09371333B2

Procedure details

3,4-Methylenedioxyphenol (166 mg, 1.2 mmol), 4-allyloxy-3-bromo-5-methoxy-benzaldehyde (271 mg, 1 mmol) and malononitrile (66 mg, 1 mmol) were taken in 7 ml ethanol at room temperature, charged with piperidine (50 μL) and then stirred at 80° C. under LC-MS control till the reaction was complete. The reaction mixture was cooled down to room temperature, diluted with 10 ml water, stirred for 2 h at room temperature, solids were collected by filtration, washed with 1:1 mixture of ethanol/water and dried (200 mg, 0.44 mmol, 44%).
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
271 mg
Type
reactant
Reaction Step Two
Quantity
66 mg
Type
reactant
Reaction Step Three
Quantity
50 μL
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([OH:10])=[CH:4][C:3]=2[O:2]1.[CH2:11]([O:14][C:15]1[C:22]([O:23][CH3:24])=[CH:21][C:18]([CH:19]=O)=[CH:17][C:16]=1[Br:25])[CH:12]=[CH2:13].[C:26](#[N:30])[CH2:27][C:28]#[N:29].N1CCCCC1>C(O)C.O>[CH2:11]([O:14][C:15]1[C:22]([O:23][CH3:24])=[CH:21][C:18]([CH:19]2[C:6]3[CH:7]=[C:8]4[O:9][CH2:1][O:2][C:3]4=[CH:4][C:5]=3[O:10][C:26]([NH2:30])=[C:27]2[C:28]#[N:29])=[CH:17][C:16]=1[Br:25])[CH:12]=[CH2:13]

Inputs

Step One
Name
Quantity
166 mg
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)O
Step Two
Name
Quantity
271 mg
Type
reactant
Smiles
C(C=C)OC1=C(C=C(C=O)C=C1OC)Br
Step Three
Name
Quantity
66 mg
Type
reactant
Smiles
C(CC#N)#N
Step Four
Name
Quantity
50 μL
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. under LC-MS control till the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 h at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
solids were collected by filtration
WASH
Type
WASH
Details
washed with 1:1 mixture of ethanol/water
CUSTOM
Type
CUSTOM
Details
dried (200 mg, 0.44 mmol, 44%)

Outcomes

Product
Name
Type
Smiles
C(C=C)OC1=C(C=C(C=C1OC)C1C(=C(OC=2C=C3C(=CC12)OCO3)N)C#N)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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